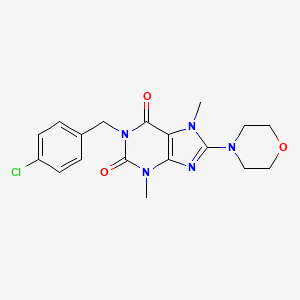

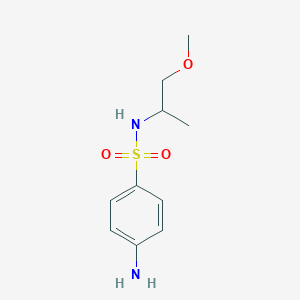

![molecular formula C18H21N3O3 B2570335 benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate CAS No. 1049872-76-5](/img/structure/B2570335.png)

benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

Various synthetic routes for pyrrolopyrazine derivatives have been explained, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

Molecular Structure Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms .

Scientific Research Applications

Fungicidal Activity

This compound has been explored for its potential as a novel strobilurin fungicide . Strobilurins are a class of agricultural fungicides inspired by natural products and are known for their excellent fungicidal activity . The introduction of specific substituents in the compound’s structure can enhance its interaction with the active site of fungi, leading to improved fungicidal properties. This compound, in particular, has shown promising results against S. sclerotiorum , wheat white powder , and puccinia polysora , indicating its potential as a commercial fungicide for plant disease control .

Antimicrobial Properties

The antimicrobial evaluation of this compound has been conducted, revealing its effectiveness against a range of microbial strains. This includes both gram-positive and gram-negative bacteria, as well as fungi like E. coli , P. aeruginosa , E. aerogenes , B. megaterium , S. aureus , B. subtilis , A. niger , and A. flavus . Its superior activity compared to standard drugs highlights its potential as a new antimicrobial agent, which is crucial in the fight against multidrug-resistant strains.

Mesomorphic Behavior

Research into the mesomorphic properties of this compound has shown that it exhibits enantiotropically nematogenic behavior without any smectogenic character . The phase transition temperatures and textures have been determined, with the nematic textures being threaded or schlieren. This property is significant for applications in liquid crystal technology, where the control of mesophases is essential for the development of displays and other optical devices.

Antitumor Agents

While the specific compound has not been directly linked to antitumor activity, its structural class has been investigated for potential antitumor applications . The research is based on the principle that the mitochondrial respiratory chain, which is the target of strobilurin compounds, is widely existing in eukaryotes, including human cells. Therefore, there is a possibility that with further modification, this compound could be developed into an effective antitumor agent.

Herbicidal and Acaricidal Effects

The broader class of compounds to which benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate belongs has been researched for herbicidal and acaricidal activities . These properties are important for the development of new agricultural chemicals that can control unwanted plant growth and mite infestations, respectively.

Insecticidal Properties

Similarly, insecticidal properties have been attributed to this class of compounds, with research suggesting that modifications in the molecular structure could lead to compounds that effectively control insect populations . This is particularly relevant for protecting crops from pest infestations and reducing the reliance on traditional insecticides that may have harmful environmental impacts.

Future Directions

Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mechanism of Action

Mode of Action

Similar compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Biochemical Pathways

Pyrrolopyrazines and related compounds have been found to affect a wide range of biological pathways .

Pharmacokinetics

Similar compounds often have good bioavailability due to their favorable physicochemical properties .

Result of Action

Similar compounds often have diverse effects depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often affect the action of similar compounds .

properties

IUPAC Name |

benzyl 1-methyl-6-(methylcarbamoyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-13-15-8-9-16(17(22)19-2)21(15)11-10-20(13)18(23)24-12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRKHWBUKSVFOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=C(N2CCN1C(=O)OCC3=CC=CC=C3)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

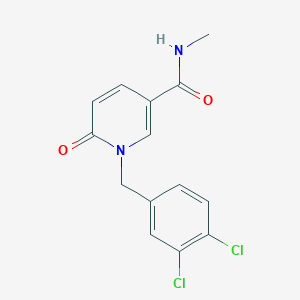

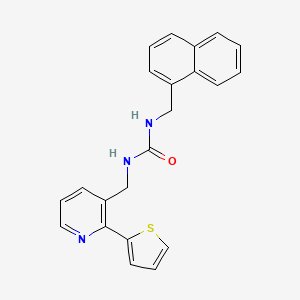

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2570253.png)

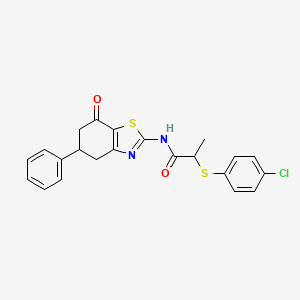

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2570254.png)

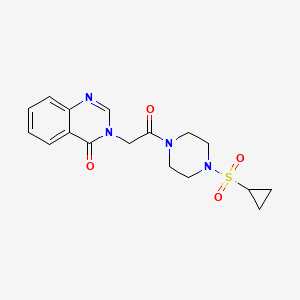

![1-ethyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2570257.png)

![13-Butyl-8-(4-chlorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2570262.png)

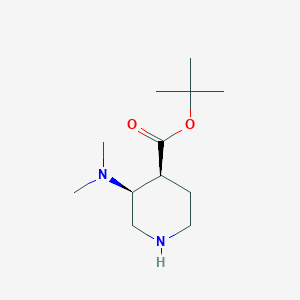

![{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2570266.png)

![6-(4-ethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2570267.png)

![3,3-[Spiro-2-adamantyl]-1-indanone hydrazone](/img/structure/B2570268.png)